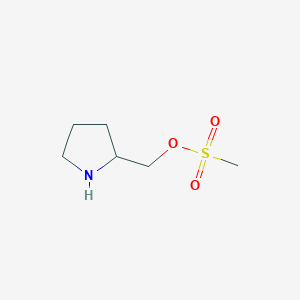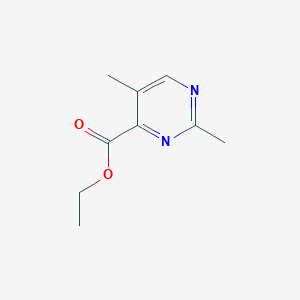
N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine: is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a methyloxolan-3-amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the 3 and 4 positions, respectively.
Amination: The brominated and fluorinated phenyl compound is then reacted with 2-methyloxolan-3-amine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceutical Research: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Biochemical Studies: It can be used in studies involving enzyme inhibition or receptor binding.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be employed in the production of specialty chemicals.
作用機序
The mechanism by which N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
類似化合物との比較
- N-(3-Bromo-4-fluorophenyl)methanamine
- N-(3-Bromo-4-fluorophenyl)ethanamine
- N-(3-Bromo-4-fluorophenyl)propanamine
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the amine group.
- Reactivity: The presence of different alkyl chains can influence the compound’s reactivity and its interaction with other molecules.
- Applications: While all these compounds may have similar applications, their specific uses can vary based on their structural properties and reactivity.
特性
分子式 |
C11H13BrFNO |
|---|---|
分子量 |
274.13 g/mol |
IUPAC名 |
N-(3-bromo-4-fluorophenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H13BrFNO/c1-7-11(4-5-15-7)14-8-2-3-10(13)9(12)6-8/h2-3,6-7,11,14H,4-5H2,1H3 |
InChIキー |
OXGQIBNEDYVTOP-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)NC2=CC(=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide](/img/structure/B13254233.png)
![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol](/img/structure/B13254244.png)
![3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13254258.png)

![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13254271.png)


![{1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)

![tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate](/img/structure/B13254303.png)

amine](/img/structure/B13254328.png)
